Methyl 3-aminocrotonate
Overview
Description
Methyl 3-aminocrotonate, also known as methyl 3-amino-2-butenoate, is an organic compound with the molecular formula C(_5)H(_9)NO(_2). It is a derivative of crotonic acid and features an amino group attached to the third carbon of the crotonate structure. This compound is typically found as a white crystalline solid and is used in various chemical syntheses due to its reactive nature.
Mechanism of Action
Methyl 3-aminocrotonate, also known as (E)-methyl 3-aminobut-2-enoate or 2-Butenoic acid, 3-amino-, methyl ester, is a compound known for its applications in organic synthesis . This colorless liquid is characterized by its methyl, amino, and crotonate functional groups .
Target of Action
This compound is a Michael-reactive receptor and a starting material in a number of different cardiovascular drug products . It is used as an intermediate in the synthesis of efficient drugs such as 1,4-dihydropyridine derivatives and nitrendipine .
Mode of Action
The compound interacts with its targets through its amino and crotonate functional groups. The amino group can form hydrogen bonds with its target, while the crotonate group can participate in Michael addition reactions .
Biochemical Pathways
This compound is involved in the synthesis of 4-aryl-1,4-dihydropyridines, which are known to possess potential calcium channel blocking activity . These compounds can inhibit the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and decreased heart rate .
Pharmacokinetics
It is known that the compound is used in the synthesis of drugs that are administered orally . Therefore, it is likely that the compound’s ADME properties would be influenced by factors such as its solubility, stability, and permeability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of cardiovascular drugs . These drugs can cause vasodilation and decreased heart rate, which can help in the treatment of conditions such as hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by factors such as pH and temperature . Furthermore, the compound’s stability can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-aminocrotonate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
CH3COCH2COOCH3+NH3→CH3C(NH2)=CHCOOCH3+H2O
This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the catalytic hydrogenation of methyl acetoacetate in the presence of ammonia. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminocrotonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions typically yield saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used under basic or acidic conditions.
Major Products Formed:
Oxidation: Methyl 3-oxocrotonate.
Reduction: Methyl 3-aminobutanoate.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-aminocrotonate is utilized in numerous scientific research fields:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds, such as dihydropyridines, which are important in medicinal chemistry.
Biology: Used in the synthesis of bioactive molecules that can interact with biological systems.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting calcium channels.
Industry: Employed in the production of stabilizers and plasticizers for polymers.
Comparison with Similar Compounds
Ethyl 3-aminocrotonate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl acetoacetate: Lacks the amino group but is a key precursor in the synthesis of methyl 3-aminocrotonate.
Methyl 4-aminocrotonate: Amino group attached to the fourth carbon instead of the third.
Uniqueness: this compound is unique due to its specific placement of the amino group, which imparts distinct reactivity and synthetic utility. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Properties
IUPAC Name |
methyl (E)-3-aminobut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKORCTIIRYKLLG-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-39-1, 80012-11-9, 21731-17-9 | |
Record name | Methyl 3-amino-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-2-butenoate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC65444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenoic acid, 3-amino-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-aminocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-aminocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-AMINO-2-BUTENOATE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWO4Y3WLG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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